molecular formula C12H20N2O3 B2480268 Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 1008015-40-4

Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No.: B2480268
CAS No.: 1008015-40-4
M. Wt: 240.303
InChI Key: PMWYCHQEJICOSL-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate typically involves the reaction of cyclohexyl acetate with 3-oxopiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control to meet the stringent requirements of scientific research .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate
  • Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Biological Activity

Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an acetate moiety and a piperazine ring containing a ketone functional group. Its unique structural arrangement is believed to contribute significantly to its biological activity.

1. Neurotransmitter Receptor Interaction

Research indicates that compounds with piperazine moieties often interact with various neurotransmitter receptors, which can influence neurological pathways. This compound may exhibit enhanced binding affinity to these receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.

2. Anti-inflammatory and Analgesic Properties

Studies suggest that derivatives of this compound might possess anti-inflammatory and analgesic properties. These effects are critical for developing treatments for chronic pain and inflammatory diseases.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Binding to these targets can alter their activity, triggering specific biochemical pathways that mediate its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-(3-oxodecahydroquinoxalin-2-yl)acetateContains a quinoxaline moietyExhibits distinct anti-cancer properties
Cyclohexyl 2-(3-hydroxypiperazin-2-yl)acetateHydroxyl group instead of ketonePotentially more hydrophilic, affecting solubility
Methyl 1-(4-methylpiperazin-1-yl)-1-propanoneDifferent piperazine substitutionFocused on antidepressant activity

This compound stands out due to its specific combination of cyclohexane and piperazine functionalities, which may lead to unique pharmacological profiles not observed in other similar compounds.

1. In Vitro Studies

In vitro studies have demonstrated the binding affinity of this compound to various neurotransmitter receptors. For example, it showed significant interaction with serotonin receptors, which are crucial in regulating mood and anxiety.

2. Pharmacokinetic Profiles

Pharmacokinetic studies indicate that the compound has favorable bioavailability and stability in biological systems. For instance, it exhibited a half-life that supports sustained therapeutic effects when administered .

Properties

IUPAC Name

cyclohexyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(17-9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h9-10,13H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWYCHQEJICOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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